

6-Bromohexanal molecular structure and formula

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Compound of Interest

Compound Name: 6-Bromohexanal

Cat. No.: B1279084

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An In-depth Technical Guide to 6-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexanal is a bifunctional organic compound featuring both an aldehyde and a bromoalkane functional group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic molecules and as a precursor for various pharmaceuticals and natural products.^[1] Its dual reactivity allows for step-economical synthetic strategies, a key consideration in modern drug development and chemical research.^[1] This document provides a comprehensive overview of the molecular structure, chemical properties, and synthetic methodologies related to **6-bromohexanal**.

Molecular Structure and Formula

The molecular formula for **6-bromohexanal** is $C_6H_{11}BrO$.^{[2][3][4]} Its structure consists of a six-carbon chain with a bromine atom at the 6-position and an aldehyde group at the 1-position.

IUPAC Name: **6-bromohexanal**^{[2][3]}

SMILES: C(CCC=O)CCBr^[3]

InChI: InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h6H,1-5H2^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **6-bromohexanal** is presented in the table below. These values are critical for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

Property	Value	Source
Molecular Weight	179.05 g/mol	[1][3]
Density	1.3 ± 0.1 g/cm ³	[2][5]
Boiling Point	207.2 ± 23.0 °C at 760 mmHg	[2][5]
Flash Point	64 ± 10 °C	[2]
Refractive Index	1.459	[2][6]
LogP	2.14	[4]

Synthesis and Experimental Protocols

The most common and reliable method for synthesizing **6-bromohexanal** is through the oxidation of 6-bromo-1-hexanol.[1] This precursor alcohol contains the necessary carbon skeleton and bromine atom, and its primary alcohol group can be selectively oxidized to an aldehyde.

Experimental Protocol: Oxidation of 6-Bromo-1-hexanol

This protocol describes a general procedure for the oxidation of 6-bromo-1-hexanol to **6-bromohexanal** using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Materials:

- 6-bromo-1-hexanol (C₆H₁₃BrO)[7][8][9]
- Pyridinium chlorochromate (PCC) or other mild oxidizing agent
- Anhydrous dichloromethane (CH₂Cl₂)

- Silica gel
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-1-hexanol in anhydrous dichloromethane.
- Add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol should be approximately 1.5:1.
- Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting alcohol), dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- The crude **6-bromohexanal** can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications

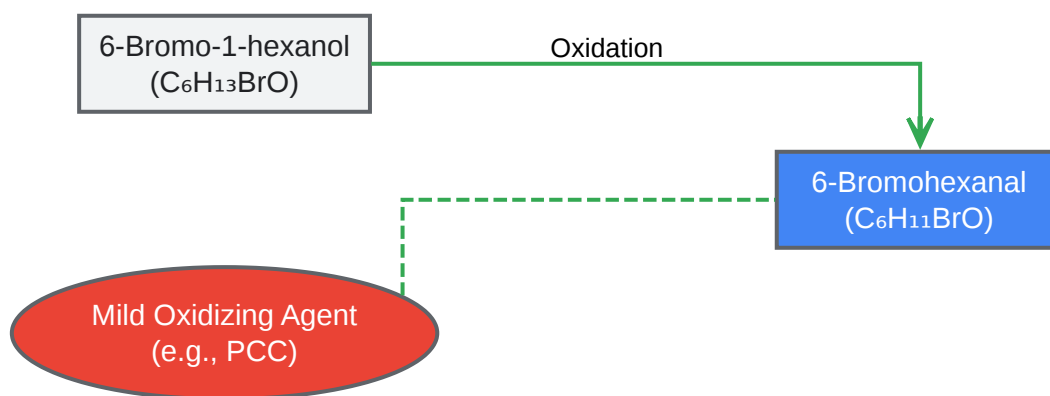
6-Bromohexanal's bifunctionality dictates its chemical reactivity. The aldehyde group is electrophilic and susceptible to nucleophilic attack, while the carbon-bromine bond allows for nucleophilic substitution or the formation of organometallic reagents.

A significant application of **6-bromohexanal** is in intramolecular radical cyclization reactions.^[1] In the presence of a radical initiator, such as tri-n-butyltin hydride, the carbon-bromine bond

can be homolytically cleaved to generate a primary radical. This radical can then attack the aldehyde group, leading to the formation of a cyclic alkoxy radical, which upon hydrogen atom abstraction yields cyclohexanol.[1]

Visualization of a Key Synthetic Pathway

The following diagram illustrates the synthesis of **6-bromohexanal** from its precursor, 6-bromo-1-hexanol, through oxidation.



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Caption: Synthesis of **6-bromohexanal** from 6-bromo-1-hexanol.

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